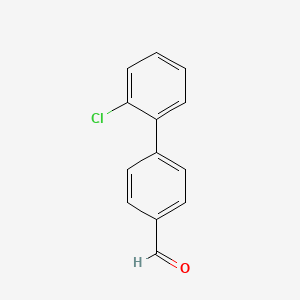

4-(2-Chlorophenyl)benzaldehyde

Description

4-(2-Chlorophenyl)benzaldehyde (CAS: 39802-78-3) is a substituted benzaldehyde derivative featuring a biphenyl backbone with a chlorine atom at the ortho position of one phenyl ring and an aldehyde group at the para position of the other. Its molecular formula is C₁₃H₉OCl, with a molecular weight of 216.66 g/mol . Its hazards include toxicity via inhalation, skin contact, and ingestion, necessitating stringent safety protocols during handling .

Propriétés

IUPAC Name |

4-(2-chlorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYZSDMJRFWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362749 | |

| Record name | 4-(2-Chlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39802-78-3 | |

| Record name | 4-(2-Chlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(2-Chlorophenyl)benzaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where 2-chlorobenzaldehyde reacts with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired product . Another method includes the Friedel-Crafts acylation of 2-chlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality output .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Chlorophenyl)benzaldehyde undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: 4-(2-Chlorophenyl)benzoic acid.

Reduction: 4-(2-Chlorophenyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Intermediate in Organic Synthesis

4-(2-Chlorophenyl)benzaldehyde serves as a critical intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of more complex molecules through several reaction pathways:

- Synthesis of Pharmaceuticals : The compound is often used to synthesize active pharmaceutical ingredients (APIs). For instance, it can be transformed into 4-(2-chlorophenyl)benzyl alcohol and other derivatives that are useful in the production of anti-arthritic drugs .

- Aldol Condensation Reactions : It participates in aldol condensation reactions to produce chalcone derivatives, which have shown potential in various therapeutic applications .

Biological Activities

Research indicates that this compound and its derivatives exhibit significant biological activities:

- Antimicrobial Properties : Compounds derived from this compound have been evaluated for their antibacterial and antifungal activities. Studies have demonstrated that these derivatives can inhibit the growth of certain pathogenic microorganisms .

- Anti-inflammatory Effects : The synthesized compounds have also been investigated for their anti-inflammatory properties. For example, derivatives formed from reactions involving this compound have shown promise in reducing inflammation in various biological models .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study focused on synthesizing a series of benzothiazole derivatives from this compound. The synthesized compounds were tested for antibacterial and antifungal activities against standard strains such as Staphylococcus aureus and Candida albicans. Results indicated that several derivatives exhibited substantial inhibitory effects, suggesting potential applications in treating infections .

Case Study 2: Anti-cancer Applications

Another research investigation explored the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles from this compound. These compounds were screened for anticancer activity against glioblastoma cell lines. One specific derivative demonstrated low micromolar activity against AKT2/PKBβ kinase, a target involved in glioma malignancy. This finding highlights the potential of this compound derivatives in developing new cancer therapies .

Summary of Findings

The applications of this compound are multifaceted, spanning from organic synthesis to medicinal chemistry. Its role as a chemical intermediate facilitates the development of pharmaceuticals and biologically active compounds. The ongoing research into its biological activities underscores its potential therapeutic benefits, particularly in antimicrobial and anticancer domains.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Intermediate | Used in synthesizing APIs and complex organic molecules. |

| Antimicrobial Activity | Exhibits inhibitory effects against bacteria and fungi. |

| Anti-inflammatory | Demonstrates potential to reduce inflammation in biological models. |

| Anti-cancer | Derivatives show activity against glioblastoma cells by inhibiting key oncogenic pathways. |

Mécanisme D'action

The mechanism of action of 4-(2-Chlorophenyl)benzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of aldehyde dehydrogenases, enzymes that play a crucial role in the metabolism of aldehydes . This inhibition can lead to the accumulation of aldehydes, affecting cellular processes and pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Physical and Chemical Properties

The table below compares key properties of 4-(2-Chlorophenyl)benzaldehyde with structurally similar compounds:

Key Observations:

- Electronic Effects : The chlorine atom in this compound exerts an electron-withdrawing effect, enhancing the electrophilicity of the aldehyde group compared to methyl-substituted analogs like 2-Chloro-4-methylbenzaldehyde .

- Solubility : The triazole-containing analog () exhibits higher polarity due to the heterocyclic ring, likely improving aqueous solubility relative to the hydrophobic biphenyl backbone of the target compound .

Activité Biologique

4-(2-Chlorophenyl)benzaldehyde, also known as 4-chlorobiphenyl-4-carbaldehyde, is an aromatic aldehyde with notable biological activities. This compound has been the subject of various studies focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties. The following sections provide a detailed overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C13H9ClO

- Molecular Weight : 232.66 g/mol

- CAS Number : 81733-00-0

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a study evaluating various synthesized compounds, it was found to possess moderate activity against several Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Enterococcus faecium | 125 µg/mL |

| Escherichia coli | Not effective |

The compound's effectiveness against these strains indicates its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. It was tested against various fungi, including Candida albicans.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 125 µg/mL |

These findings suggest that the compound may be useful in treating fungal infections, particularly in immunocompromised patients .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in vitro. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

- The compound appears to modulate signaling pathways involved in inflammation, potentially through the inhibition of NF-kB activation .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated its cytotoxic effects against various cancer cell lines, including lung cancer cells (A549).

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 20 µM |

| MCF-7 (breast cancer) | Not tested |

The compound’s ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent in oncology .

Case Studies

- Antimicrobial Screening : A study synthesized several derivatives of this compound and evaluated their antimicrobial activities. The derivatives exhibited varying degrees of efficacy against both bacterial and fungal strains, with some showing enhanced activity compared to the parent compound .

- Cytotoxicity Assays : In another investigation focusing on anticancer properties, derivatives of this compound were screened for cytotoxicity against A549 cells using the MTT assay. Results indicated that modifications to the benzaldehyde structure could significantly enhance cytotoxic effects .

Q & A

Q. What are the recommended synthesis routes for 4-(2-Chlorophenyl)benzaldehyde, and how can purity be validated?

- Methodology :

this compound can be synthesized via condensation reactions. For example, reacting Schiff bases with anhydrides (e.g., phthalic anhydride) under reflux conditions in ethanol with catalytic acetic acid yields derivatives . Another approach involves cycloaddition reactions using intermediates like 4-(benzylideneamino)benzaldehyde .

Q. What safety precautions are critical when handling this compound?

- Methodology :

While toxicological data are limited for related aldehydes (e.g., 4-(Bromomethyl)benzaldehyde), assume acute toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. In case of exposure:

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Methodology :

Combine spectroscopic and chromatographic techniques:- ¹H-NMR : Identify substituent patterns on the aromatic ring (e.g., coupling constants for adjacent protons).

- FTIR : Confirm aldehyde functionality and detect side products (e.g., ester or ketone groups from incomplete reactions).

- Elemental Analysis : Validate empirical formulas (e.g., C, H, Cl content) .

Advanced Research Questions

Q. How can mechanistic insights into condensation reactions involving this compound be obtained?

- Methodology :

- Kinetic Studies : Monitor reaction rates under varying temperatures and catalysts (e.g., glacial acetic acid vs. Lewis acids) using HPLC or UV-Vis spectroscopy.

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in Schiff base formation .

- Computational Modeling : Employ DFT calculations to simulate transition states and identify rate-limiting steps .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodology :

- Multi-Technique Cross-Validation : Combine ¹H/¹³C-NMR, HSQC, and HMBC to assign ambiguous peaks. For example, distinguish between ortho- and para-substituted chlorophenyl groups using NOESY .

- X-ray Crystallography : Resolve ambiguities in solid-state structures (e.g., confirming regioselectivity in cycloadducts) .

- High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities or by-products affecting spectral interpretation .

Q. How can this compound be applied in asymmetric synthesis or medicinal chemistry?

- Methodology :

- Asymmetric Alcohol Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) in aldol reactions to generate enantiomerically enriched alcohols .

- Pharmacophore Development : Functionalize the aldehyde group to create hydrazones or thiosemicarbazones for antimicrobial or anticancer screening. For example, N,N’-(Arylmethylene)bisamides derived from similar aldehydes show cytotoxic activity .

- Material Science : Incorporate into π-conjugated systems for organic semiconductors, leveraging its aromatic and electron-withdrawing chloro substituent .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Methodology :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples.

- Quantitative Analysis : Employ HPLC-PDA or LC-MS/MS with internal standards (e.g., deuterated analogs) to improve accuracy. Calibrate using linear ranges of 0.1–100 µg/mL, with LOD/LOQ validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.